(2R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2,5-dicarboxylic acid, cis
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Overview
Description
(2R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2,5-dicarboxylic acid, cis is a chiral compound with significant importance in organic chemistry. This compound is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural features and stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2,5-dicarboxylic acid, cis typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and fluorenylmethanol.
Protection of Functional Groups: The amino group of pyrrolidine is protected using a fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions.
Formation of the Pyrrolidine Ring: The protected pyrrolidine undergoes cyclization to form the pyrrolidine ring.
Introduction of Carboxylic Acid Groups: Carboxylation reactions are carried out to introduce the carboxylic acid groups at the 2 and 5 positions of the pyrrolidine ring.
Deprotection: The Fmoc group is removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2,5-dicarboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2,5-dicarboxylic acid, cis has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2,5-dicarboxylic acid, cis involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, modulating biological processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- (2R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2,5-dicarboxylic acid, trans
- (2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2,5-dicarboxylic acid
- (2S,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2,5-dicarboxylic acid
Uniqueness
The cis configuration of (2R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2,5-dicarboxylic acid imparts unique stereochemical properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its trans and other stereoisomers, which may exhibit different chemical and biological behaviors.
Properties
IUPAC Name |
(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c23-19(24)17-9-10-18(20(25)26)22(17)21(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,23,24)(H,25,26)/t17-,18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIPPPKBHNKDIM-HDICACEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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